5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis, structural, and spectroscopic evaluations of "3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid" . Another study reported the synthesis of “ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate” confirmed by FTIR, 1H and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of “ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate” was confirmed by FTIR, 1H and 13C NMR spectroscopy . Another study discussed the structural differences induced by inhibitor binding in a dimeric allosteric enzyme model .
Scientific Research Applications
Tautomerism and Structural Studies
- The tautomerism and structural characteristics of NH-pyrazoles, including variants similar to 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, have been extensively studied. This research aids in understanding the molecular and crystal structure of these compounds through methods like X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Vibrational Analysis
- Vibrational analysis using FTIR and laser Raman spectroscopy has been conducted on pyrazole derivatives. This analysis helps in assigning the normal modes of vibrations for compounds including 1,3-diphenyl-5(p-methoxy phenyl)-4,5-dihydro pyrazole (Chithambarathanu et al., 2003).
Antibacterial Applications
- Novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and demonstrated notable antibacterial activity, highlighting their potential as antibacterial agents. This includes derivatives of this compound (Shingare et al., 2017).
Antimicrobial and Anticancer Properties
- Pyrazoline-based derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies help in understanding the therapeutic potential of these compounds in medical research (Kumar et al., 2014).
Spectroscopic Evaluations and Nonlinear Optical Properties
- Studies on the spectroscopic evaluations and nonlinear optical properties of pyrazole derivatives are significant. This includes investigation into the molecular structure, spectroscopic characteristics, and optical activities of these compounds, providing insights into their potential applications in optical technologies (Tamer et al., 2015).
Antidepressant Activities
- Research on the antidepressant activities of pyrazoline derivatives, including 3,5-diphenyl-2-pyrazolines, has been conducted. This work is crucial for understanding the potential of these compounds in treating depression and related mental health conditions (Palaska et al., 2001).
Corrosion Inhibition in Metals
- Pyrazole derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. This includes the study of compounds like 5-(3-methoxyphenyl)-3-phenyl-4,5 dihydro-1H-pyrazole-1-carbothioamide, providing insights into their application in protecting metals from corrosion (Ouici et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is the 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has made this enzyme a target for pharmacological research .
Mode of Action
The compound interacts with its target, ALOX15, in a substrate-specific manner, inhibiting its catalytic activity . This interaction is believed to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and thus its activity . The exact molecular basis for this allosteric inhibition remains unclear .
Biochemical Pathways
The inhibition of ALOX15 affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15, and their metabolites play crucial roles in various physiological and pathological processes, including inflammation and cancer .
Result of Action
The result of the compound’s action is a reduction in the activity of ALOX15 . This could potentially lead to changes in the levels of linoleic acid- and arachidonic acid-derived metabolites, which could, in turn, affect the physiological and pathological processes in which these metabolites are involved .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-diphenyl-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-25-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23-24(22)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBZODHBDYVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325349 | |
Record name | 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-33-6 | |
Record name | NSC409745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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